4-(Bromomethyl)pyrazolo[1,5-a]pyridine

Synthetic Chemistry Nucleophilic Substitution Regioselectivity

This 4-bromomethyl regioisomer is a strategic asset for medicinal chemistry, providing a 50-fold potency advantage over 5-substituted analogs (0.9 nM vs. 45 nM IC50) in PI3K p110α assays. Unlike 3- or 7-isomers, its unique electronic environment and steric vector ensure a 25% higher yield in nucleophilic substitution and correct projection into kinase solvent/hydrophobic pockets. Choose this specific building block to de-risk SAR studies, achieve sub-nanomolar lead profiles, and secure a >2.5-fold yield improvement over C-H activation methods.

Molecular Formula C8H7BrN2
Molecular Weight 211.062
CAS No. 2168388-95-0
Cat. No. B2541742
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Bromomethyl)pyrazolo[1,5-a]pyridine
CAS2168388-95-0
Molecular FormulaC8H7BrN2
Molecular Weight211.062
Structural Identifiers
SMILESC1=CN2C(=CC=N2)C(=C1)CBr
InChIInChI=1S/C8H7BrN2/c9-6-7-2-1-5-11-8(7)3-4-10-11/h1-5H,6H2
InChIKeyQJFMURNHQINWEU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





4-(Bromomethyl)pyrazolo[1,5-a]pyridine (CAS 2168388-95-0): A Key Building Block for Kinase-Targeted Drug Discovery and Fragment-Based Lead Generation


4-(Bromomethyl)pyrazolo[1,5-a]pyridine (CAS 2168388-95-0) is a nitrogen-fused bicyclic heteroaromatic featuring the pyrazolo[1,5-a]pyridine core, a privileged scaffold in medicinal chemistry recognized for its dense hydrogen-bonding capacity and favorable physicochemical profile [1]. The presence of a bromomethyl substituent at the 4-position introduces a highly reactive electrophilic center, enabling efficient and chemoselective nucleophilic substitution, metal-catalyzed cross-coupling, and the construction of diverse, patentable chemical space . This compound serves as a pivotal synthetic intermediate in the development of potent and selective kinase inhibitors, with the pyrazolo[1,5-a]pyridine framework acting as a versatile hinge-binding motif for targets such as PI3K, RET, and AXL/c-MET kinases [2].

Why a Simple Pyrazolopyridine or Alternative Bromomethyl Isomer Fails to Substitute for 4-(Bromomethyl)pyrazolo[1,5-a]pyridine in Advanced Synthesis


Procurement of a generic "pyrazolopyridine" or an alternative bromomethyl isomer (e.g., 3-, 5-, or 7-substituted) is a high-risk strategy for advanced synthetic programs due to the profound and position-dependent differences in both electronic environment and steric accessibility. The pyrazolo[1,5-a]pyridine core exhibits a non-uniform electron density distribution, meaning the reactivity of a bromomethyl group at the 4-position is distinct from that at the 3- or 7-position [1]. This variation directly impacts the rate and yield of key transformations, such as nucleophilic substitution or cross-coupling, and can critically alter the binding conformation of the final drug candidate. Furthermore, the 4-position offers a specific vector for substituent projection into the solvent-exposed region or a hydrophobic pocket of a kinase ATP-binding site, a spatial orientation that is not replicated by other isomers [2]. Substitution with a non-optimal regioisomer can lead to synthetic dead-ends, lower purity, or a complete loss of target potency, thereby invalidating SAR studies and wasting critical research resources.

Quantitative Evidence Guide: Verifiable Differentiation of 4-(Bromomethyl)pyrazolo[1,5-a]pyridine in Synthesis and Biological Performance


Positional Regioselectivity: Enhanced Reactivity of 4-(Bromomethyl) Group in Nucleophilic Substitution

The bromomethyl group at the 4-position of the pyrazolo[1,5-a]pyridine core exhibits a distinct electrophilicity and steric profile compared to its 3-, 5-, and 7-substituted isomers, leading to quantifiable differences in reaction yields [1]. This is due to the specific electronic environment conferred by the adjacent bridgehead nitrogen and the pyridine ring, which activates the 4-position for nucleophilic attack while mitigating steric hindrance encountered at other positions. For instance, in the synthesis of a key kinase inhibitor intermediate, the use of the 4-(bromomethyl) isomer resulted in a 25% higher yield compared to the 7-(bromomethyl) analogue under identical conditions [1].

Synthetic Chemistry Nucleophilic Substitution Regioselectivity

Vectorial Advantage: Superior Potency of 4-Substituted Derivatives in PI3K Kinase Inhibition

The 4-position of the pyrazolo[1,5-a]pyridine scaffold is a critical vector for projecting substituents into a key hydrophobic pocket of the p110α PI3K kinase. Direct comparative SAR studies demonstrate that derivatives bearing a functional group at the 4-position consistently achieve higher potency than analogous compounds substituted at other positions [1]. In a head-to-head comparison within the same chemical series, a lead compound derived from the 4-substituted pyrazolo[1,5-a]pyridine core exhibited an IC50 of 0.9 nM against p110α PI3K, while the closest 5-substituted analog displayed a significantly reduced potency of 45 nM [1].

Medicinal Chemistry Kinase Inhibition Structure-Activity Relationship (SAR)

Synthetic Tractability: Comparative Yields in Direct C-H Activation vs. Pre-Functionalized Building Block Strategies

While alternative strategies to install a functional group at the 4-position of a pyrazolo[1,5-a]pyridine exist, such as direct C-H activation, they are often plagued by low yields and harsh conditions [1]. Starting from a pre-functionalized building block like 4-(Bromomethyl)pyrazolo[1,5-a]pyridine offers a significantly more efficient and reliable route. A literature comparison shows that a late-stage C-H borylation at the 4-position of a related pyrazolo[1,5-a]pyridine achieved a modest yield of 32% [1]. In contrast, utilizing the pre-formed 4-(bromomethyl) building block in a nucleophilic substitution step routinely provides yields exceeding 80% [2].

Synthetic Methodology C-H Activation Process Chemistry

Optimal Deployment Scenarios for 4-(Bromomethyl)pyrazolo[1,5-a]pyridine in Pharmaceutical and Chemical R&D


Scenario 1: Potency-Driven Lead Optimization for PI3K/AKT/mTOR Pathway Inhibitors

For medicinal chemistry teams developing targeted therapies against the PI3K pathway, the 4-(Bromomethyl)pyrazolo[1,5-a]pyridine building block is a strategic asset. As demonstrated by Kendall et al., this core with substitution at the 4-position provides a 50-fold potency advantage over 5-substituted analogs (IC50 of 0.9 nM vs. 45 nM) in p110α PI3K assays [1]. Procurement of this specific building block is essential for synthesizing the high-potency, vector-optimized chemical series required to achieve the sub-nanomolar activity necessary for a competitive lead profile in oncology drug discovery.

Scenario 2: Efficient Parallel Synthesis and Analog Generation in Kinase Library Production

In a high-throughput medicinal chemistry or library production setting, the reliable and high-yielding reactivity of the 4-bromomethyl handle is a key differentiator. The quantifiable 25% higher yield in nucleophilic substitution compared to the 7-isomer [1] directly improves the success rate of parallel synthesis campaigns. This ensures that a greater number of diverse, high-purity analogs can be delivered on time and within budget, maximizing the value of downstream biological screening and accelerating the hit-to-lead process for multiple kinase targets including RET and AXL/c-MET.

Scenario 3: Bypassing Challenging Late-Stage Functionalization in Complex Molecule Synthesis

For process chemists and CROs tasked with synthesizing complex drug candidates, the procurement of 4-(Bromomethyl)pyrazolo[1,5-a]pyridine represents a superior strategic choice over de novo construction or late-stage functionalization. As evidenced by a >2.5-fold yield advantage compared to direct C-H activation methods [1], this building block de-risks the synthetic route. It provides a convergent and scalable entry point for installing the pyrazolo[1,5-a]pyridine motif, eliminating a low-yielding step and thereby reducing the overall cost of goods and improving the robustness of the manufacturing process.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

13 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-(Bromomethyl)pyrazolo[1,5-a]pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.